molecular formula ErSi2 B1143583 Erbium silicide CAS No. 12434-16-1

Erbium silicide

货号: B1143583
CAS 编号: 12434-16-1
分子量: 223.43
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Erbium silicide is a compound formed by the combination of erbium and silicon. It is part of the rare-earth metal silicides, which are known for their unique physicochemical properties. This compound is particularly noted for its low electrical resistivity, high thermal stability, and excellent compatibility with silicon substrates, making it a valuable material in the field of microelectronics and optoelectronics .

化学反应分析

Types of Reactions

Erbium silicide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the specific conditions and reagents used.

Common Reagents and Conditions

    Oxidation: this compound can be oxidized in the presence of oxygen, forming erbium oxide and silicon dioxide.

    Reduction: Reduction reactions typically involve the use of reducing agents such as hydrogen or carbon monoxide to convert this compound back to its elemental forms.

    Substitution: Substitution reactions may involve the replacement of silicon atoms with other elements, such as germanium, to form mixed silicides.

Major Products Formed

The major products formed from these reactions include erbium oxide, silicon dioxide, and various mixed silicides depending on the specific reagents and conditions used .

作用机制

The mechanism of action of erbium silicide involves its interaction with silicon substrates to form a stable silicide layer. This interaction is characterized by the diffusion of silicon atoms into the erbium layer, resulting in the formation of a uniform silicide film. The process is highly anisotropic, with silicon diffusion occurring more readily within the silicon planes than across the erbium planes . The epitaxial strain induced by the silicon substrate also plays a significant role in modifying the energy landscape of diffusion, thereby influencing the formation and stability of the silicide layer .

相似化合物的比较

Erbium silicide can be compared with other rare-earth metal silicides such as gadolinium silicide and tthis compound. While all these compounds share similar properties such as high thermal stability and low electrical resistivity, this compound is unique in its ability to form highly uniform and defect-free layers on silicon substrates . This makes it particularly valuable for applications in microelectronics and optoelectronics.

List of Similar Compounds

  • Gadolinium silicide
  • Tthis compound
  • Dysprosium silicide
  • Yttthis compound

This compound stands out due to its excellent epitaxial properties and low Schottky barrier heights, which are critical for the performance of electronic and optoelectronic devices .

属性

InChI

InChI=1S/Er.Si2/c;1-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEUBTGARRRPPNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Si]#[Si].[Er]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

ErSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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